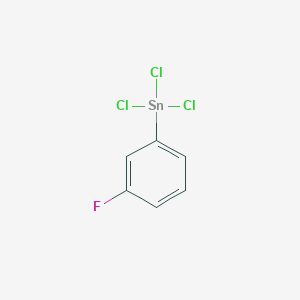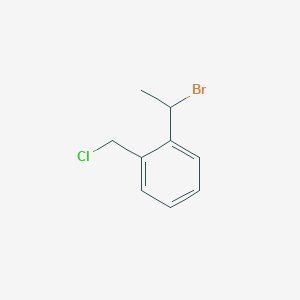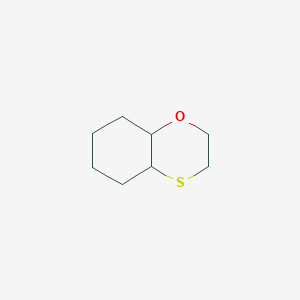![molecular formula C7H11N3O2 B14498437 N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide CAS No. 64341-19-1](/img/structure/B14498437.png)
N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide is a compound that belongs to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide typically involves the reaction of furan derivatives with hydrazine and methylating agents. One common method includes the following steps:
Starting Materials: Furan-2-carbaldehyde, methylhydrazine, and a suitable solvent such as ethanol or methanol.
Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures ranging from 60°C to 80°C.
Procedure: Furan-2-carbaldehyde is reacted with methylhydrazine in the presence of a catalytic amount of acid (e.g., acetic acid) to form the intermediate hydrazone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce corresponding alcohols or amines .
Applications De Recherche Scientifique
N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.
Mécanisme D'action
The mechanism of action of N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide involves its interaction with cellular targets such as DNA and proteins. The compound can form covalent bonds with nucleophilic sites on DNA, leading to the inhibition of DNA replication and transcription. Additionally, it may interact with specific enzymes, altering their activity and affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: This compound also contains a furan ring and a hydrazine moiety, but it differs in its substitution pattern and functional groups.
Furan-2-carbaldehyde: A simpler furan derivative that serves as a precursor in the synthesis of various furan-based compounds.
Uniqueness
N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide is unique due to its specific combination of a furan ring and a methylhydrazinecarboxamide moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
64341-19-1 |
|---|---|
Formule moléculaire |
C7H11N3O2 |
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
3-amino-1-(furan-2-ylmethyl)-1-methylurea |
InChI |
InChI=1S/C7H11N3O2/c1-10(7(11)9-8)5-6-3-2-4-12-6/h2-4H,5,8H2,1H3,(H,9,11) |
Clé InChI |
LIEMPAXIZHNVLT-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=CO1)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


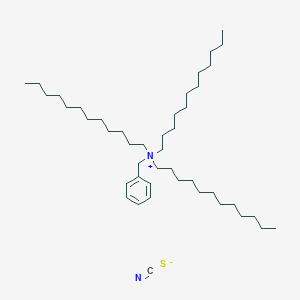


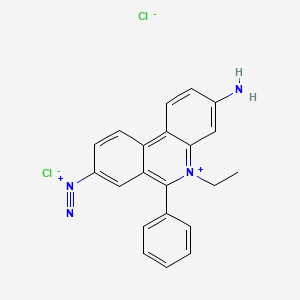

![[1-(Cyclohex-2-en-1-yl)ethenyl]benzene](/img/structure/B14498393.png)


